molecular formula C18H20FN3O5S2 B6425118 N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 872880-97-2

N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B6425118
CAS No.: 872880-97-2
M. Wt: 441.5 g/mol
InChI Key: SCQMADNEAMOKTQ-UHFFFAOYSA-N
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Description

N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C18H20FN3O5S2 and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.08284126 g/mol and the complexity rating of the compound is 680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5S2/c19-13-4-6-15(7-5-13)29(25,26)22-8-2-9-27-16(22)12-21-18(24)17(23)20-11-14-3-1-10-28-14/h1,3-7,10,16H,2,8-9,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQMADNEAMOKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The primary result of SMR000238092’s action is the inhibition of biofilm formation by S. aureus. This leads to a decrease in the bacteria’s resistance to antibiotics, potentially improving treatment outcomes for infections caused by S. aureus.

Biological Activity

N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound notable for its potential biological activities. This compound features a unique combination of functional groups, including a fluorobenzenesulfonyl moiety and an oxazinan ring, which may contribute to its interactions with biological targets.

  • Molecular Formula : C19H25FN4O5S
  • Molecular Weight : 458.5 g/mol
  • CAS Number : 869071-49-8

The structure of the compound suggests that it may exhibit diverse biological activities due to the presence of the fluorinated aromatic group and the oxazinan ring, which can influence its pharmacokinetic properties.

Research indicates that compounds similar to this compound may interact with various enzymes and receptors in the body. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to involve:

  • Inhibition of Cholinesterases : Some derivatives have shown activity as cholinesterase inhibitors, which are crucial in modulating neurotransmitter levels in the nervous system .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, indicating that this compound could be effective against certain pathogens.
  • Interaction with Biological Targets : The unique structure may allow it to bind selectively to specific molecular targets, leading to modulation of their activity.

In Vitro Studies

A study on related compounds demonstrated significant cholinesterase inhibition. For instance, derivatives with similar structural features were evaluated using Ellman's spectrophotometric method, revealing IC50 values comparable to established inhibitors like tacrine . This suggests that this compound could possess similar inhibitory effects.

Case Studies

  • Cholinesterase Inhibition :
    • A series of synthesized compounds were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Among them, several derivatives showed promising selectivity and potency against AChE, which is critical for therapeutic applications in Alzheimer's disease .
  • Antimicrobial Activity :
    • Investigations into the antimicrobial properties of related compounds revealed effectiveness against various bacterial strains. The presence of the thiophenyl group was noted to enhance antimicrobial activity due to increased lipophilicity and better membrane penetration.

Data Table

Property Value
Molecular FormulaC19H25FN4O5S
Molecular Weight458.5 g/mol
CAS Number869071-49-8
Cholinesterase Inhibition IC50Comparable to tacrine
Antimicrobial ActivityEffective against specific pathogens

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